molecular formula C21H12N4O12 B3824841 2-methyl-1,3-phenylene bis(3,5-dinitrobenzoate)

2-methyl-1,3-phenylene bis(3,5-dinitrobenzoate)

Cat. No. B3824841
M. Wt: 512.3 g/mol
InChI Key: ZTALHSZJSAIOBX-UHFFFAOYSA-N
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Description

The compound “2-methyl-1,3-phenylene bis(3,5-dinitrobenzoate)” likely contains a phenylene group (a portion of the benzene ring), which is substituted with a methyl group at the 2nd position and two 3,5-dinitrobenzoate groups at the 1st and 3rd positions .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through nitration reactions, where a nitro group is introduced into a molecule . The nitration of benzoic acid with nitric acid in the presence of concentrated sulfuric acid can produce 3,5-dinitrobenzoic acid .

properties

IUPAC Name

[3-(3,5-dinitrobenzoyl)oxy-2-methylphenyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O12/c1-11-18(36-20(26)12-5-14(22(28)29)9-15(6-12)23(30)31)3-2-4-19(11)37-21(27)13-7-16(24(32)33)10-17(8-13)25(34)35/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALHSZJSAIOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzene-1,3-diyl bis(3,5-dinitrobenzoate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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